Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride
Description
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is a heterocyclic compound featuring a fused thienopyridine core with a methyl ester group at position 4 and a hydrochloride salt. This structure is pivotal in medicinal chemistry, particularly in antiplatelet drug development, as analogs of this scaffold (e.g., clopidogrel) target ADP receptors to inhibit platelet aggregation . The compound is synthesized via cyclization and esterification reactions, often involving intermediates like 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) hydrochloride, which is prepared using methods reported by Hoshang et al. (2008) .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDAKLEZAZUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)SC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives followed by carboxylation and subsequent hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Biology: In biological research, Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: This compound has applications in the pharmaceutical industry, particularly in the development of drugs targeting cardiovascular diseases. It is used as an intermediate in the synthesis of antiplatelet agents, such as Clopidogrel, which are used to prevent blood clots.
Industry: In the chemical industry, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in the context of pharmaceuticals, it may act as an inhibitor of specific enzymes or receptors. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tetrahydrothienopyridine derivatives, which vary in substituents and ring positions. Below is a comparative analysis with key analogs:
Key Differences
Core Structure: The target compound has a thieno[3,2-c]pyridine core, while analogs like methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride feature a thieno[2,3-c]pyridine core. This positional isomerism affects electronic distribution and binding affinity to biological targets . Clopidogrel shares the thieno[3,2-c]pyridine core but substitutes a 2-chlorophenyl group at position 5, enhancing its metabolic stability and potency .
Substituent Effects: The methyl ester at position 4 in the target compound contrasts with clopidogrel’s ester at position 3. This difference influences hydrolysis rates and bioavailability . The hydrochloride salt in the target compound improves solubility compared to non-salt forms (e.g., free bases like THTP), which are less stable under physiological conditions .
Pharmacological Activity: In vivo studies on tetrahydrothienopyridine derivatives (e.g., compound C1 in ) show superior antiplatelet activity to ticlopidine, a first-generation thienopyridine. However, clopidogrel remains the clinical gold standard due to optimized pharmacokinetics . The target compound’s ester group positions it as a synthetic precursor rather than a direct therapeutic agent, unlike clopidogrel or its active metabolite .
Research Findings and Data
Comparative Physicochemical Properties
Biological Activity
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride (CAS No. 93851-19-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂ClNO₂S
- Molecular Weight : 233.72 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Inert atmosphere at 2-8°C
Research indicates that Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives exhibit a range of biological activities primarily through inhibition of key enzymes and pathways:
- GSK-3β Inhibition : This compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various signaling pathways related to cell proliferation and survival. A related study reported IC₅₀ values as low as 8 nM for potent GSK-3β inhibitors .
- Anti-inflammatory Effects : In vitro studies demonstrated that certain derivatives significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells, indicating potential anti-inflammatory properties .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated in various cell lines. Compounds similar to Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine showed no significant decrease in cell viability at concentrations up to 10 µM .
Biological Activity Overview
Case Studies
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Study on GSK-3β Inhibition :
- A series of compounds based on the thieno[3,2-c]pyridine scaffold were synthesized and tested for their inhibitory activity against GSK-3β.
- The most effective compounds displayed a strong correlation between structural modifications and enhanced potency.
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Inflammation Model :
- In a model using BV-2 microglial cells treated with lipopolysaccharide (LPS), Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives significantly reduced inflammatory markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
